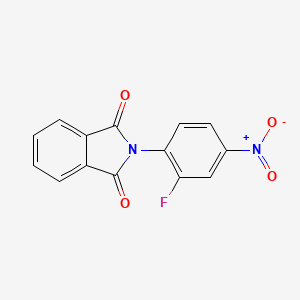
2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione is a chemical compound characterized by the presence of a fluoro and nitro group on a phenyl ring, which is attached to an isoindole-1,3-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione typically involves the nitration of a fluorinated aromatic compound followed by cyclization. One common method involves the nitration of 2-fluoroaniline to produce 2-fluoro-4-nitroaniline . This intermediate can then undergo a cyclization reaction with phthalic anhydride under acidic conditions to form the desired isoindole-1,3-dione structure.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure safety and efficiency. For example, the nitration step can be performed in a continuous-flow millireactor system, which allows for better control over reaction conditions and minimizes the risk of hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in a polar solvent.
Major Products
Reduction: 2-(2-Fluoro-4-amino-phenyl)-isoindole-1,3-dione.
Substitution: Products depend on the nucleophile used, such as 2-(2-Hydroxy-4-nitro-phenyl)-isoindole-1,3-dione when using hydroxide ions.
Aplicaciones Científicas De Investigación
2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Fluoro-4-nitrophenyl)morpholine: Similar in structure but contains a morpholine ring instead of an isoindole-1,3-dione.
5-Fluoro-2-nitrobenzotrifluoride: Contains a trifluoromethyl group instead of an isoindole-1,3-dione.
Uniqueness
2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione is unique due to its isoindole-1,3-dione structure, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals.
Propiedades
Fórmula molecular |
C14H7FN2O4 |
|---|---|
Peso molecular |
286.21 g/mol |
Nombre IUPAC |
2-(2-fluoro-4-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7FN2O4/c15-11-7-8(17(20)21)5-6-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7H |
Clave InChI |
JOHQGHOIMOWVTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]](/img/structure/B13939637.png)
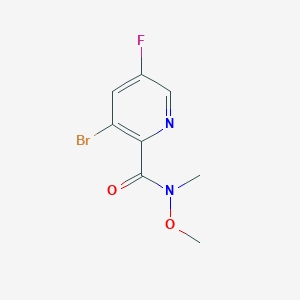
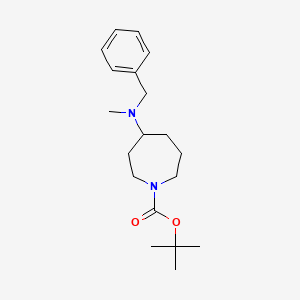
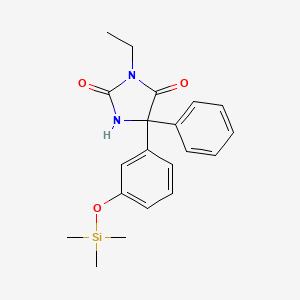
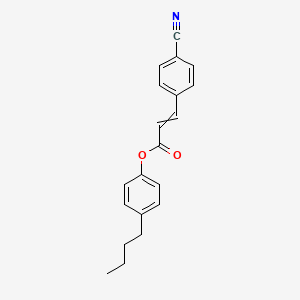
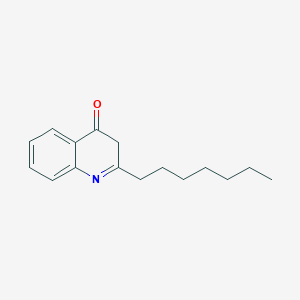
![(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)acetic acid hydrochloride](/img/structure/B13939683.png)
![3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13939689.png)

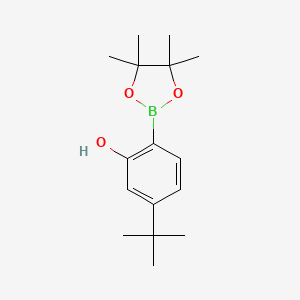
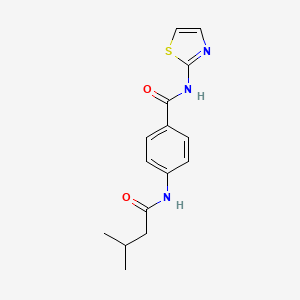
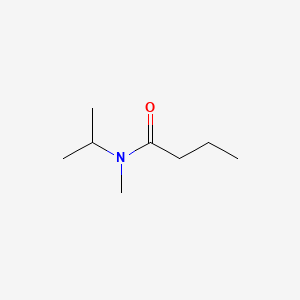
![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13939712.png)
![2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile](/img/structure/B13939717.png)
